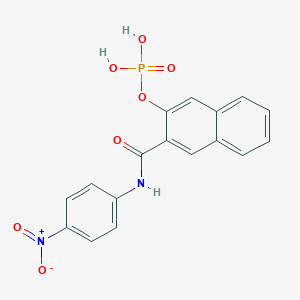

Naphthol AS-AN phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naphthol AS-AN phosphate is a useful research compound. Its molecular formula is C17H13N2O7P and its molecular weight is 388.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Histochemical Applications

Naphthol AS-AN phosphate serves as a fluorogenic substrate for both acid and alkaline phosphatases. Upon enzymatic hydrolysis, it yields naphthol AS, which exhibits fluorescence with excitation/emission spectra of 388/516 nm. This fluorescence is quantitatively correlated with enzyme activity, making it a crucial marker in clinical diagnostics and research.

Key Uses:

- Clinical Diagnostics: Used as a marker for enzyme activity in diseases where phosphatase levels fluctuate significantly.

- Immunohistochemistry: Commonly employed in conjunction with diazonium salts to create azo dyes for visualizing proteins in tissue samples.

Pharmaceutical Research

This compound has been investigated for its potential as an inhibitor of transcription factors involved in cancer progression. Notably, it has been shown to inhibit the interaction between the Myb transcription factor and its coactivator p300, which is critical for the regulation of genes associated with hematopoietic differentiation and proliferation.

Case Study: Myb Inhibition

- Research Findings: In studies involving human leukemia cell lines, this compound suppressed Myb target gene expression and induced myeloid differentiation and apoptosis at concentrations above 25 µM. This suggests its potential as a therapeutic agent in leukemia treatment by targeting the deregulated c-Myb pathway .

A. Textile Industry

This compound is used as a dye intermediate, providing vibrant colors and excellent fastness properties to fabrics. This application enhances the aesthetic appeal and durability of textiles.

B. Paper Industry

In the paper industry, it contributes to producing colorants that improve print quality and ensure long-lasting results, essential for packaging and publishing.

C. Cosmetics

The compound acts as a pigment in cosmetic formulations, offering stable coloring options for products like lipsticks and eyeshadows, thus catering to consumer demand for quality and safety.

Research and Development

This compound is also utilized in various chemical research applications, particularly in synthesizing new compounds. Its role as a substrate in enzymatic assays aids researchers in developing innovative materials with unique properties.

Data Table: Summary of Applications

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Histochemistry | Fluorogenic substrate for phosphatases | Quantitative marker for enzyme activity |

| Pharmaceutical Research | Inhibition of Myb transcription factor | Potential leukemia treatment through apoptosis |

| Textile Industry | Dye intermediate | Enhanced color vibrancy and fabric durability |

| Paper Industry | Colorants for printing | Improved print quality |

| Cosmetics | Pigment formulation | Safe and stable coloring options |

| Research & Development | Synthesis of new compounds | Innovation in material properties |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Naphthol AS-AN phosphate undergoes hydrolysis, a reaction where it breaks down in the presence of water. This reaction is catalyzed by phosphatase enzymes, resulting in the release of naphthol AS-AN and phosphoric acid . The general reaction can be represented as follows:

Naphthol AS AN phosphate+H2OPhosphataseNaphthol AS AN+H3PO4

The rate of hydrolysis depends on factors such as pH, temperature, and enzyme concentration .

Use in Histochemistry

In histochemistry, this compound serves as a substrate for phosphatase enzymes, particularly in frozen tissue sections . The enzymatic reaction produces free naphthol AS-AN, which is then typically coupled with a diazonium salt to form an insoluble azo dye at the site of enzyme activity . This allows for the visualization and localization of phosphatase activity within tissues and cells .

Reactions with alpha-Nucleophiles

Reactions of naphthol esters with hydroxylamine can occur. Hydroxylamine can react as a nucleophile in three different forms, and the neutral form's reactions with phosphate esters typically result in the formation of the O-phosphorylated product .

Inhibition of Myb Activity

Naphthol AS-E phosphate (a related compound) has been shown to interfere with the Myb-KIX interaction and inhibit Myb activity in vivo . It suppresses the expression of Myb target genes and induces myeloid differentiation and apoptosis in human leukemia cell lines .

Spectrophotometric Detection

Naphthol AS-BI phosphate sodium salt (a related compound) is employed as a reagent in spectrophotometry to detect and quantify metal ions .

Reaction Monitoring

Reactions involving naphthol derivatives can be followed by techniques such as 31P NMR spectroscopy to track the formation of products .

Data Tables

Table 1: α-Effects Compared for Reactions of Hydroxylamine with Phosphate Esters

| Esters | α-effects for NH2OH |

|---|---|

| ArO–PO3 | < 10 |

| ArO–PO2OMe | 70 |

| ArO–PO(OR)2 | 700 |

Table 2: NMR Spectroscopic Data for the Products of the Reaction

| Compound | δ 1H NMR (ppm) | δ 31P NMR (ppm) |

|---|---|---|

| 4 | δ 4.10 (quintet, 2H, J = 7.15 Hz), 7.75 (d, 1H, Jab= 9.20 Hz, Ar), 8.55 (dd, 1H, Jba= 9.20 Hz and Jbx= 3.06 Hz, Ar), 8.89 (d, 1H, Jxb= 3.06 Hz, Ar) | -4.16 |

| EtOPO3 | δ 3.88 (quintet, 2H, J = 7.15 Hz) | 5.47 |

Note that these tables refer to experiments done using related compounds and serve only as examples.

Biochemical assays

Naphthol AS-BI phosphate sodium salt (a related compound) is used in biochemical assays to study enzyme activities and cellular processes, providing insights into metabolic pathways and potential drug targets .

Eigenschaften

CAS-Nummer |

18228-15-4 |

|---|---|

Molekularformel |

C17H13N2O7P |

Molekulargewicht |

388.27 g/mol |

IUPAC-Name |

[3-[(4-nitrophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C17H13N2O7P/c20-17(18-13-5-7-14(8-6-13)19(21)22)15-9-11-3-1-2-4-12(11)10-16(15)26-27(23,24)25/h1-10H,(H,18,20)(H2,23,24,25) |

InChI-Schlüssel |

XYMLQIDGULRARJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)O |

Kanonische SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.